2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide
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Overview
Description
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide involves several steps. The general method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates . The compound can also be synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Chemical Reactions Analysis
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential anticancer and anti-inflammatory activities, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C22H18BrN5OS2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrN5OS2/c1-15(19-8-5-13-30-19)24-25-20(29)14-31-22-27-26-21(16-6-3-2-4-7-16)28(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3,(H,25,29)/b24-15+ |
InChI Key |
OYPXMEHLJRTLND-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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